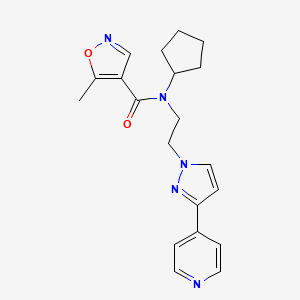
N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-Inflammatory Applications
A significant application of compounds structurally related to N-cyclopentyl-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is in the field of anticancer and anti-inflammatory treatments. For instance, a study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives that demonstrated cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and showed 5-lipoxygenase inhibition activity, which is a crucial target in anti-inflammatory treatments (Rahmouni et al., 2016).
Synthesis and Stability Studies
Another important application area is in the synthesis and stability analysis of related compounds. Franz et al. (2017) investigated the in vitro metabolism and thermal stability of synthetic cannabinoids that share a similar pyrazole structure. This research contributes to understanding the metabolic pathways and stability under various conditions, which is crucial for developing drugs and other chemical agents (Franz et al., 2017).
Antibacterial Activity
Compounds with a pyrazolopyridine structure, like the one , have been studied for their antibacterial properties. Panda et al. (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and evaluated their antibacterial efficacy against both Gram-negative and Gram-positive bacteria, demonstrating potential applications in combating bacterial infections (Panda et al., 2011).
Antituberculosis Agents
The structural similarity of the compound to pyrazolopyridine derivatives also extends its application to antituberculosis research. Jeankumar et al. (2013) developed thiazole-aminopiperidine hybrid analogs, targeting Mycobacterium tuberculosis, illustrating the potential of these compounds in treating tuberculosis (Jeankumar et al., 2013).
Molecular Docking Studies and Luminescence Properties
The structural class of this compound finds application in molecular docking studies and luminescence property research. For instance, Tang et al. (2011) synthesized a novel polyamino polycarboxylic pyridine derivative ligand, demonstrating significant luminescence properties, which is beneficial in developing luminescent materials (Tang et al., 2011).
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-methyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-15-18(14-22-27-15)20(26)25(17-4-2-3-5-17)13-12-24-11-8-19(23-24)16-6-9-21-10-7-16/h6-11,14,17H,2-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMSGMVOIUTJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
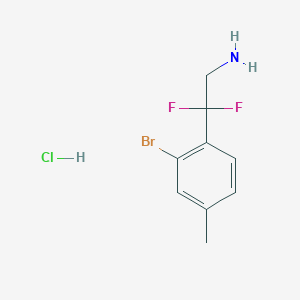
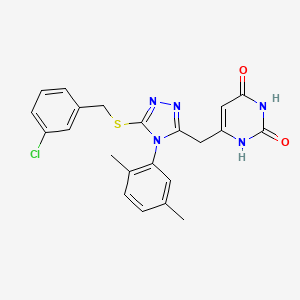
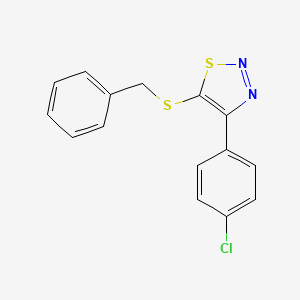
![4-iodo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2755093.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755095.png)
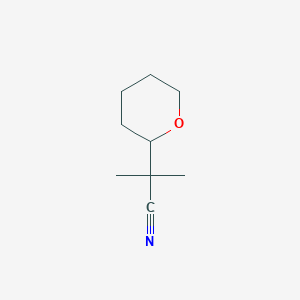

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2755099.png)

![2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2755103.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2755104.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2755105.png)
![Ethyl 2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2755109.png)
![ethyl 4-(2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2755110.png)
